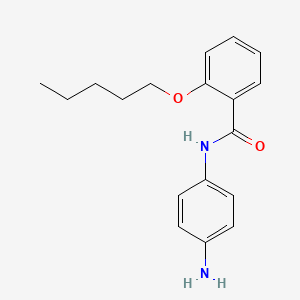

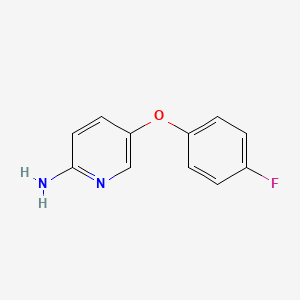

![molecular formula C16H19NO3 B1437167 3-甲氧基-N-[2-(2-甲氧基苯氧基)乙基]苯胺 CAS No. 1040690-71-8](/img/structure/B1437167.png)

3-甲氧基-N-[2-(2-甲氧基苯氧基)乙基]苯胺

描述

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline , also known by its chemical formula C₁₆H₁₉NO₃ , is a compound with intriguing properties. It belongs to the class of anilines , which are aromatic amines containing an amino group (NH₂) attached to a phenyl ring. The compound’s structure features a methoxy group (OCH₃) and an ethoxy group (OCH₂CH₂) linked to the aniline ring.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:

- Starting Materials : The synthesis begins with suitable starting materials, such as aniline derivatives and methoxyphenols.

- Etherification : The methoxy group is introduced via etherification, where an aniline compound reacts with a methoxyphenol in the presence of a base or acid catalyst.

- Alkylation : The ethoxy group is added through alkylation, using an alkyl halide or alkylating agent.

- Purification : The resulting product is purified through recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is characterized by the following features:

- A central aniline ring (phenylamine) with an amino group (NH₂).

- Two methoxy groups (OCH₃) attached to the phenyl ring.

- An ethoxy group (OCH₂CH₂) linked to the aniline ring.

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

- Aromatic Substitution : The aniline ring can undergo electrophilic aromatic substitution reactions.

- Ether Cleavage : The ether linkages (methoxy and ethoxy groups) can be cleaved under acidic or basic conditions.

- Redox Reactions : The compound may undergo oxidation or reduction reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point likely falls within a specific range, but I recommend referring to experimental data.

- Solubility : It may be soluble in organic solvents due to its aromatic nature.

- Color : The compound could exhibit a color (e.g., pale yellow or white).

科学研究应用

合成和催化

该化合物在合成化学中被用于开发各种化学实体。刘润柱(2003年)概述了一种合成N-乙基-m-甲氧基苯胺的方法,该方法使用m-甲氧基苯胺和乙醇在CuO-ZnO-NiO催化剂存在下进行。这个过程展示了该化合物在催化合成中的相关性,在相对温和的条件下提供高产率和选择性(Liu Run-zhu, 2003)。

光谱研究

对取代N-苯氧基乙基苯胺进行了光谱和理论研究,以了解它们的振动、几何和电子性质。Mirta Finazzi等人(2003年)的研究利用红外光谱和密度泛函计算来探索这些化合物的性质,表明3-甲氧基-N-[2-(2-甲氧基苯氧基)乙基]苯胺及其衍生物在深入的物理化学研究中具有潜力(Finazzi et al., 2003)。

抗菌活性

一项关于合成嘧啶-4-基和2H-香豆素基取代苯胺的研究,包括含甲氧基的化合物,显示出对测试微生物菌株具有显著的抗菌和抗真菌活性。Venkateswarlu Banoji等人(2022年)进行的这项研究突显了3-甲氧基-N-[2-(2-甲氧基苯氧基)乙基]苯胺衍生物在开发新的抗菌剂方面的潜力(Banoji et al., 2022)。

杀虫应用

J. Jung等人(2015年)对与3-甲氧基-N-[2-(2-甲氧基苯氧基)乙基]苯胺相关的化合物的杀虫活性进行了研究,他们调查了黄连提取物。研究结果表明,苯胺衍生物对桃蚜(Sulzer)表现出强效的杀虫效果,暗示了从这些化合物中开发植物杀虫剂的潜力(Jung et al., 2015)。

安全和危害

- Toxicity : As with any chemical, proper handling and precautions are essential. Aniline derivatives can be toxic, so protective measures are crucial.

- Irritation : Skin and eye irritation may occur upon contact.

- Environmental Impact : Disposal should follow safe practices to prevent environmental contamination.

未来方向

Researchers should explore the following areas:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize analogs to study structure-activity relationships.

- Applications : Explore applications in medicine, materials, or other fields.

属性

IUPAC Name |

3-methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNVEDVTGMDABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)

![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)